Advances in transition metal-catalyzed C–H amination strategies using anthranils

Organic & Biomolecular Chemistry Pub Date: 2023-10-18 DOI: 10.1039/D3OB01421E

Abstract

Modern times have witnessed an uprise in the synthesis and derivatization of nitrogen-containing fused heterocycles. Amination reactions involving nitrene chemistry have always been the most convenient choice for the incorporation of a nitrogen atom in a molecule. The utilization of an open nitrene species harnesses harsh conditions. Hence, transition metal-catalyzed C–H amination reactions using aminating agents have been an attractive choice. Electrophilic aminating agents for C–H amination reactions are well exploited due to their desirable reaction conditions. Out of all, anthranils have paved the way forward due to their utility in simultaneously forming two new functional groups (amine and carbonyl). Amination using anthranils follows a metal-nitrenoid pathway. Often, the amination has been followed by a Lewis acid or transition metal-mediated intramolecular cyclization to directly produce fused heterocycles. This review broadly demonstrates the utilization of anthranils as an aminating agent for transition metal-catalyzed C–H amination reactions. The focus has been given to the scope, limitations, and mechanistic understanding of using such an electrophilic aminating agent, anthranil, with transition metals.

Graphical abstract: Advances in transition metal-catalyzed C–H amination strategies using anthranils
Advances in transition metal-catalyzed C–H amination strategies using anthranils
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